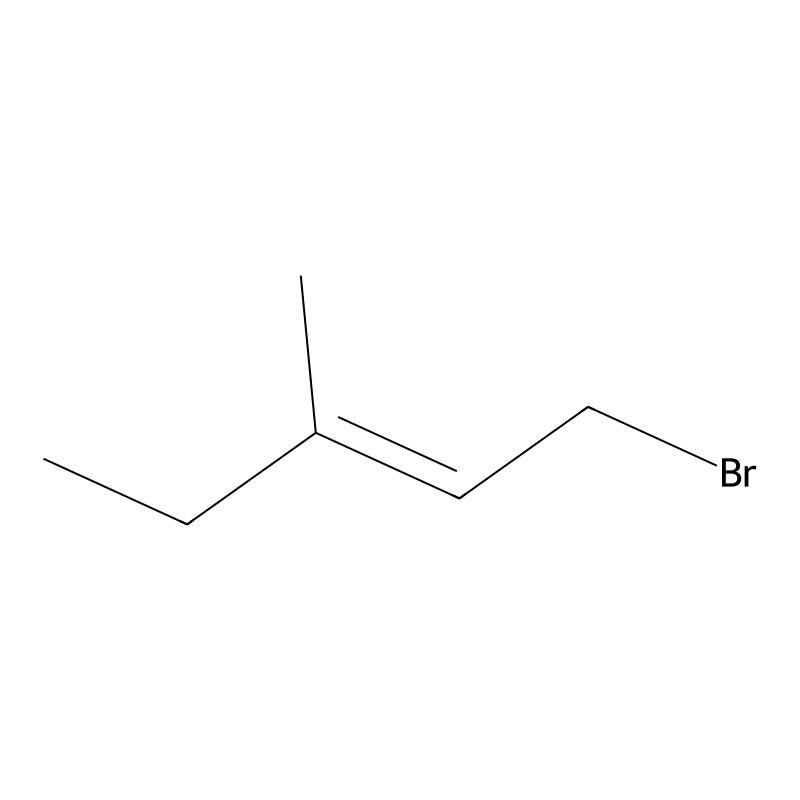1-bromo-3-methylpent-2-ene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Organic synthesis: As an alkene (a molecule containing a carbon-carbon double bond) and an alkyl halide (a molecule containing a carbon-halogen bond), (E)-1-Bromo-3-methyl-2-pentene could potentially be used as a building block in the synthesis of more complex molecules. Organic synthesis research focuses on creating new molecules with specific properties for applications in medicine, materials science, and other fields [National Institutes of Health (.gov) on Organic Chemistry, ].
- Chemical reaction studies: The presence of the double bond and the bromine atom makes (E)-1-Bromo-3-methyl-2-pentene an interesting molecule for studying various chemical reactions. Scientists might investigate its reactivity in different conditions, such as its susceptibility to addition reactions or substitution reactions. These studies can improve the understanding of fundamental chemical principles [American Chemical Society on Chemical Reactions, ].
1-Bromo-3-methylpent-2-ene is an organic compound with the molecular formula C₆H₁₁Br. It is classified as a bromoalkene, specifically a substituted alkene due to the presence of a bromine atom attached to the first carbon of a 5-carbon chain that also contains a methyl group and a double bond. The compound exhibits geometric isomerism, existing in both (E)- and (Z)- forms, where the (Z)-form has the bromine and methyl groups on the same side of the double bond, while in the (E)-form they are on opposite sides. This structural characteristic contributes to its chemical behavior and reactivity.
- Electrophilic Addition: The double bond can react with electrophiles, such as hydrogen halides. For instance, when treated with hydrogen bromide, it can form 3-bromo-3-methylpentane as the major product due to Markovnikov's rule, which states that the more stable carbocation is formed preferentially during addition reactions .
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as hydrolysis or alcoholysis, leading to the formation of alcohols or ethers respectively.
- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes by removing hydrogen bromide.
1-Bromo-3-methylpent-2-ene can be synthesized through several methods:
- Addition Reaction: The most common method involves the addition of hydrogen bromide to isoprene under controlled temperature conditions (typically -20 to -5 degrees Celsius). This method yields high selectivity for 1-bromo-3-methylpent-2-ene when optimized with appropriate ratios of reactants and catalysts like cuprous bromide .
- Alkylation Reactions: Another potential synthetic route could involve alkylation reactions using bromoalkenes or other halogenated compounds as starting materials.
Several compounds share structural similarities with 1-bromo-3-methylpent-2-ene. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methylpent-2-ene | C₅H₁₄ | No halogen; more reactive due to lack of bromine. |
| 1-Bromo-2-methylbutene | C₅H₉Br | Bromine on a different carbon; alters reactivity pattern. |
| 1-Bromo-4-methylpentane | C₆H₁₃Br | Different position of bromine; affects sterics and reactivity. |
| 3-Bromo-3-methylbutane | C₅H₁₃Br | Tertiary structure; typically more stable carbocation formation. |
The uniqueness of 1-bromo-3-methylpent-2-ene lies in its specific substitution pattern and geometric isomers, which influence its reactivity and potential applications compared to other similar compounds.








